molecular formula C10H7NO B13684292 3-(3-Methoxyphenyl)propiolonitrile

3-(3-Methoxyphenyl)propiolonitrile

Cat. No.: B13684292
M. Wt: 157.17 g/mol
InChI Key: XKDXVDPVWVHKLK-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)propiolonitrile is an organic compound with the molecular formula C10H9NO. It is a derivative of propiolonitrile, where a methoxyphenyl group is attached to the third carbon of the propiolonitrile chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)propiolonitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps. One common method involves the use of iodine and ammonium hydroxide in dichloromethane as solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)propiolonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 3-(3-Methoxyphenyl)propionic acid.

    Reduction: 3-(3-Methoxyphenyl)propanamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Methoxyphenyl)propiolonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenyl)propiolonitrile exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is known to participate in reactions that modify its functional groups, thereby altering its activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propiolonitrile
  • 3-(4-Methoxyphenyl)propionitrile
  • 3-(4-Methoxyphenyl)propanenitrile

Uniqueness

3-(3-Methoxyphenyl)propiolonitrile is unique due to the position of the methoxy group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .

Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

3-(3-methoxyphenyl)prop-2-ynenitrile

InChI

InChI=1S/C10H7NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,1H3

InChI Key

XKDXVDPVWVHKLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C#CC#N

Origin of Product

United States

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